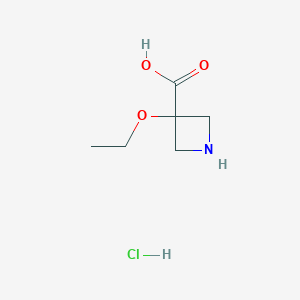
3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Vue d'ensemble
Description
“3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1934662-24-4 . It has a molecular weight of 212.64 and its molecular formula is C9H9ClN2O2 . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their structural properties, can influence microbial processes and have been studied for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yields, highlighting their potential role in microbial regulation and preservation strategies in food and pharmaceutical industries (Jarboe et al., 2013).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids, including derivatives of cinnamic acid, have been extensively studied for their antioxidant properties. These compounds exhibit structure-activity relationships that significantly influence their antioxidant activity. Such studies can provide a foundation for understanding the behavior of structurally related compounds like "3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid" in various biological systems (Razzaghi-Asl et al., 2013).
Applications of Carboxylic Acid Bioisosteres
Research into carboxylic acid bioisosteres, which are compounds that mimic the physical or chemical properties of carboxylic acids, has practical applications in drug development and synthesis. This area of research is relevant for understanding the potential modifications and applications of "3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid" in pharmaceuticals (Horgan & O’Sullivan, 2021).
Scientific Research Applications of 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Synthesis and Chemical Properties
3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is a compound that has been explored for its potential in various synthetic and chemical applications. For instance, studies on the nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxycinnolines have provided insights into the reactivity and substitution patterns of these compounds, which are critical for further chemical transformations and applications (Lunt, Washbourn, & Wragg, 1968). Additionally, the development of novel heterocyclic compounds from related structures, such as thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles, demonstrates the versatility of these compounds in creating new materials with potential pharmaceutical or material applications (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).
Potential Pharmacological Applications
Research has also delved into the pharmacological potential of compounds structurally related to 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid. For example, compounds such as 3-(tetrazol-5-yl)quinolines have been explored for their oral activity in rat passive cutaneous anaphylaxis assays, indicating potential anti-inflammatory or immunomodulatory applications (Erickson, Hainline, Lenon, Matson, Rice, Swingle, & Van Winkle, 1979). The exploration of quinoline-3-carboxylic acid derivatives in various biological activities further underscores the therapeutic promise of these compounds in developing new drugs or biological agents.
Material Science and Engineering
The structural features and chemical reactivity of 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid and related compounds have potential implications in material science and engineering. The synthesis of polyether carboxylic acids, for instance, and their application as carriers for alkali metal ion transport through liquid membranes highlight the utility of such compounds in designing new materials for energy storage and transfer applications (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAORJYAGTVYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(C=C2CC1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)




![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)






![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)